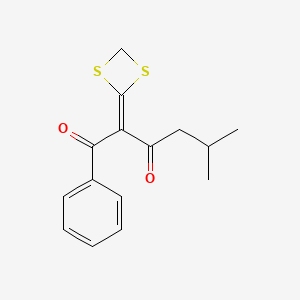![molecular formula C16H16O4 B14309066 Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate CAS No. 116107-12-1](/img/structure/B14309066.png)
Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2’,4’-dimethoxy[1,1’-biphenyl]-2-carboxylate is an organic compound with a complex aromatic structure. It is characterized by the presence of two methoxy groups and a carboxylate ester group attached to a biphenyl backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’,4’-dimethoxy[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for large-scale production.
化学反应分析
Types of Reactions
Methyl 2’,4’-dimethoxy[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3) in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
科学研究应用
Methyl 2’,4’-dimethoxy[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of Methyl 2’,4’-dimethoxy[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups involved. Its aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its reactivity and binding affinity with biological targets.
相似化合物的比较
Similar Compounds
4,4’-Dimethoxybiphenyl: Similar structure but lacks the carboxylate ester group.
3,5’-Dihydroxy-4’,5-dimethoxy-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid methyl ester: Similar structure with additional hydroxyl groups
Uniqueness
Methyl 2’,4’-dimethoxy[1,1’-biphenyl]-2-carboxylate is unique due to the presence of both methoxy groups and a carboxylate ester group on the biphenyl backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
属性
CAS 编号 |
116107-12-1 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC 名称 |
methyl 2-(2,4-dimethoxyphenyl)benzoate |
InChI |
InChI=1S/C16H16O4/c1-18-11-8-9-13(15(10-11)19-2)12-6-4-5-7-14(12)16(17)20-3/h4-10H,1-3H3 |
InChI 键 |
FPTRFRCWUREIMF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


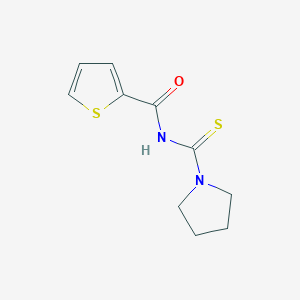
![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)
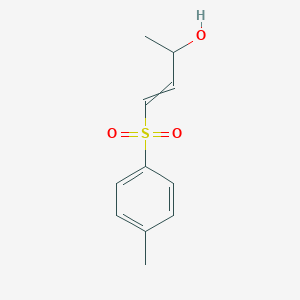
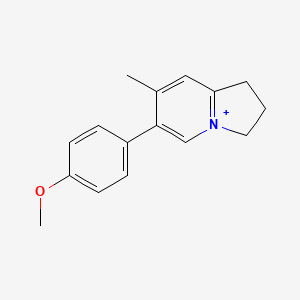
![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)
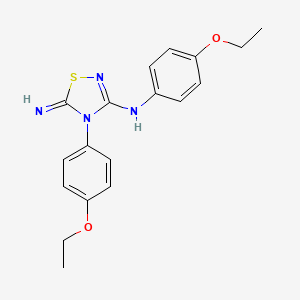
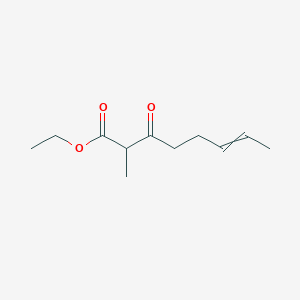
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)
